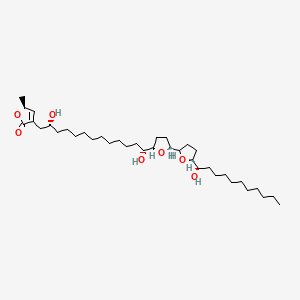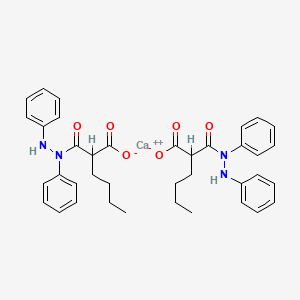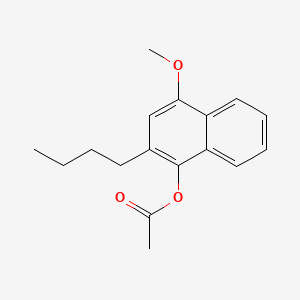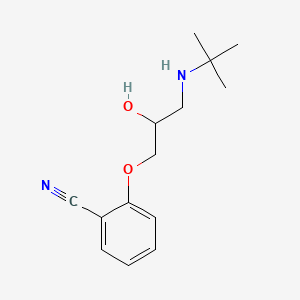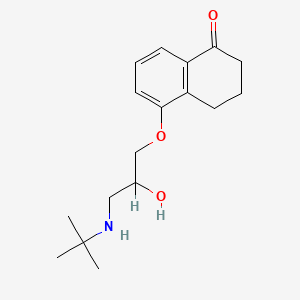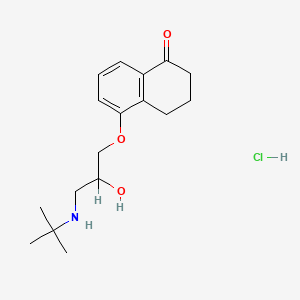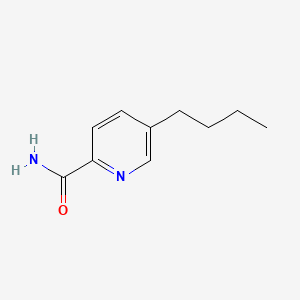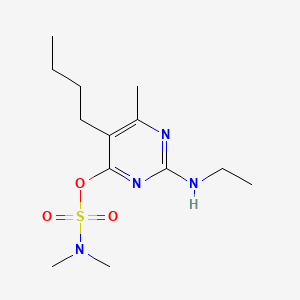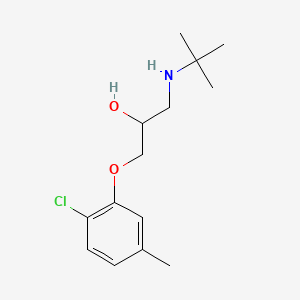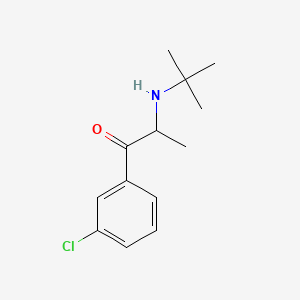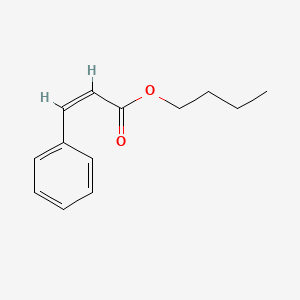
Butyl cinnamate
Übersicht
Beschreibung
Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester, and Butyl 3-phenylacrylate .
Synthesis Analysis
The synthesis of Butyl cinnamate and similar compounds has been studied extensively. For instance, one study synthesized cinnamides and cinnamates having a cinnamoyl nucleus and evaluated their antimicrobial activity . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Butyl cinnamate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.12 and the molecular weight is 204.270 .Chemical Reactions Analysis
Butyl cinnamate has been found to exhibit antimicrobial activity. In one study, Butyl cinnamate was found to be the most potent compound against all tested strains . Ethyl cinnamate and methyl cinnamate were also bioactive, though with a lower potency .Physical And Chemical Properties Analysis
Butyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±11.0 °C at 760 mmHg, and a flash point of 163.8±10.4 °C . It has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 199.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Butyl cinnamate has been found to have antimicrobial activity, making it useful in the fight against infectious diseases associated with drug-resistant microorganisms .
- Methods of Application : In the study, synthetic cinnamides and cinnamates, including butyl cinnamate, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth .
- Results : Butyl cinnamate was found to be the most potent compound against all tested strains, with a MIC of 626.62 µM. It was found to be fungicidal, with MFC/MIC ≤ 4, and bactericidal, with MBC/MIC ≤ 4 .
Development of Biobased Plastics
- Scientific Field : Materials Science
- Application Summary : Butyl cinnamate, derived from cinnamic acid, has been used in the research and development of biobased plastics. These plastics are designed to help reduce global warming caused by increasing amounts of carbon dioxide in the atmosphere .
- Methods of Application : Cinnamic acids, including butyl cinnamate, are reactive to ultraviolet (UV) light. Polymers based on these acids exhibit unique properties when exposed to UV light .
- Results : The study found that amorphous polycinnamate films, which include butyl cinnamate, exhibit characteristic photodeformability upon UV irradiation due to E-Z isomerization and [2 2] cycloaddition reactions .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Butyl cinnamate has been found to have antimicrobial activity, making it useful in the fight against infectious diseases associated with drug-resistant microorganisms .
- Methods of Application : In the study, synthetic cinnamides and cinnamates, including butyl cinnamate, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth .
- Results : Butyl cinnamate was found to be the most potent compound against all tested strains, with a MIC of 626.62 µM. It was found to be fungicidal, with MFC/MIC ≤ 4, and bactericidal, with MBC/MIC ≤ 4 .
Development of Biobased Plastics
- Scientific Field : Materials Science
- Application Summary : Butyl cinnamate, derived from cinnamic acid, has been used in the research and development of biobased plastics. These plastics are designed to help reduce global warming caused by increasing amounts of carbon dioxide in the atmosphere .
- Methods of Application : Cinnamic acids, including butyl cinnamate, are reactive to ultraviolet (UV) light. Polymers based on these acids exhibit unique properties when exposed to UV light .
- Results : The study found that amorphous polycinnamate films, which include butyl cinnamate, exhibit characteristic photodeformability upon UV irradiation due to E-Z isomerization and [2 2] cycloaddition reactions .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Butyl cinnamate has been found to have antimicrobial activity, making it useful in the fight against infectious diseases associated with drug-resistant microorganisms .
- Methods of Application : In the study, synthetic cinnamides and cinnamates, including butyl cinnamate, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth .
- Results : Butyl cinnamate was found to be the most potent compound against all tested strains, with a MIC of 626.62 µM. It was found to be fungicidal, with MFC/MIC ≤ 4, and bactericidal, with MBC/MIC ≤ 4 .
Development of Biobased Plastics
- Scientific Field : Materials Science
- Application Summary : Butyl cinnamate, derived from cinnamic acid, has been used in the research and development of biobased plastics. These plastics are designed to help reduce global warming caused by increasing amounts of carbon dioxide in the atmosphere .
- Methods of Application : Cinnamic acids, including butyl cinnamate, are reactive to ultraviolet (UV) light. Polymers based on these acids exhibit unique properties when exposed to UV light .
- Results : The study found that amorphous polycinnamate films, which include butyl cinnamate, exhibit characteristic photodeformability upon UV irradiation due to E-Z isomerization and [2 2] cycloaddition reactions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHIVLJVBNCSHV-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble to insoluble in water, miscible (in ethanol) | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.008-1.014 | |
| Record name | Butyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl cinnamate | |
CAS RN |
538-65-8 | |
| Record name | Butyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL CINNAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Q793M6Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



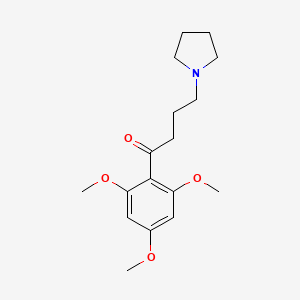
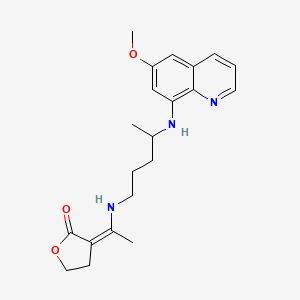
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
